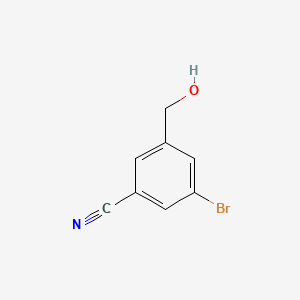

3-Bromo-5-(hydroxymethyl)benzonitrile

Vue d'ensemble

Description

3-Bromo-5-(hydroxymethyl)benzonitrile: is an organic compound with the molecular formula C8H6BrNO and a molecular weight of 212.05 g/mol . It is characterized by the presence of a bromine atom, a hydroxymethyl group, and a nitrile group attached to a benzene ring. This compound is used in various chemical syntheses and research applications due to its unique reactivity and functional groups.

Mécanisme D'action

Target of Action

This compound is often used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.

Mode of Action

As a brominated compound, it may participate in electrophilic aromatic substitution reactions . It could potentially interact with its targets through covalent bonding, leading to changes in the targets’ structure and function. More research is required to elucidate the precise interactions between this compound and its targets.

Biochemical Pathways

Given its use in proteomics research , it may influence protein-related pathways.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be around 1.8, suggesting moderate lipophilicity, which could influence its distribution and bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-5-(hydroxymethyl)benzonitrile . For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability . Additionally, the compound’s action could be influenced by the pH, temperature, and presence of other molecules in its environment. More research is needed to understand these influences in detail.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(hydroxymethyl)benzonitrile typically involves the bromination of 5-(hydroxymethyl)benzonitrile. One common method includes the use of bromine and a suitable solvent such as acetonitrile. The reaction is carried out at elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Palladium catalyst with boronic acids in Suzuki-Miyaura coupling.

Major Products:

Oxidation: 3-Bromo-5-carboxybenzonitrile.

Reduction: 3-Bromo-5-(aminomethyl)benzonitrile.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: 3-Bromo-5-(hydroxymethyl)benzonitrile is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .

Biology: In biological research, it is used to synthesize compounds that can act as enzyme inhibitors or receptor modulators .

Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of molecules with therapeutic properties .

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials .

Comparaison Avec Des Composés Similaires

- 3-Bromo-5-(aminomethyl)benzonitrile

- 3-Bromo-5-carboxybenzonitrile

- 3-Cyanobenzyl alcohol

Uniqueness: 3-Bromo-5-(hydroxymethyl)benzonitrile is unique due to the presence of both a bromine atom and a hydroxymethyl group on the benzene ring. This combination of functional groups provides versatility in chemical reactions, making it a valuable intermediate in organic synthesis.

Activité Biologique

3-Bromo-5-(hydroxymethyl)benzonitrile (C8H6BrNO) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H6BrNO

- Molecular Weight : 200.04 g/mol

- CAS Number : 67300287

- Structural Formula : Structure

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxicity.

- Case Study 1 : In vitro studies showed that the compound exhibits an IC50 value of approximately 25.72 ± 3.95 μM against MCF cell lines, suggesting it promotes apoptosis in a dose-dependent manner. In vivo studies indicated tumor growth suppression in mice models treated with the compound .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression:

- Enzyme Inhibition : The compound is believed to inhibit key enzymes that facilitate tumor growth and metastasis.

- Cell Cycle Arrest : It may induce cell cycle arrest at specific phases, preventing cancer cells from proliferating.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity:

- Gram-positive Bacteria : Exhibited significant inhibitory effects against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 40 μg/mL.

- Gram-negative Bacteria : Demonstrated moderate activity against Escherichia coli and Pseudomonas aeruginosa, with MIC values of 200 μg/mL and 500 μg/mL, respectively .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, a comparative analysis with similar compounds is essential.

| Compound Name | IC50 (μM) | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | 25.72 | Yes | Moderate |

| Compound A (e.g., Cisplatin) | 0.045 | Yes | N/A |

| Compound B (e.g., Selinexor) | <0.5 | Yes | N/A |

This table illustrates that while this compound shows notable activity, it is less potent than established anticancer agents like Cisplatin and Selinexor.

Propriétés

IUPAC Name |

3-bromo-5-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZGRXPTEKVBMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70736804 | |

| Record name | 3-Bromo-5-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205515-06-5 | |

| Record name | 3-Bromo-5-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-5-CYANOBENZYL ALCOHOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.